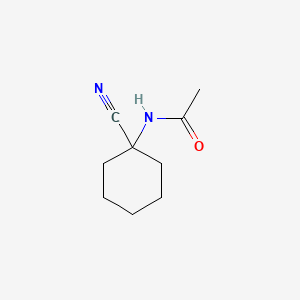

N-(1-Cyanocyclohexyl)acetamide

Description

Contextualization within Amide and Nitrile Chemistry

The chemical identity of N-(1-Cyanocyclohexyl)acetamide is defined by the presence of two key functional groups: an amide and a nitrile. smolecule.com Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. wikipedia.org They are fundamental in biological systems, forming the peptide bonds that link amino acids in proteins, and are prevalent in pharmaceuticals. nih.govpatsnap.com The amide group in this compound can participate in hydrogen bonding, a property that influences its physical and chemical behavior. smolecule.compatsnap.com

Nitriles are organic compounds that contain a carbon-nitrogen triple bond (C≡N). This functional group is a versatile precursor in organic synthesis, readily undergoing transformations into amines, carboxylic acids, and other nitrogen-containing heterocycles. smolecule.com The presence of both the amide and nitrile functionalities on a rigid cyclohexyl ring gives this compound a distinct reactivity profile, making it a subject of interest for synthetic chemists. smolecule.com

Significance as a Research Scaffold and Synthetic Intermediate

The primary significance of this compound in the scientific domain lies in its role as a research scaffold and a synthetic intermediate. It serves as a starting material for the synthesis of a variety of other molecules. smolecule.com Notably, it is a precursor in the production of fine chemicals and is utilized in the pharmaceutical industry. smolecule.com

Its structural relative, (1-Cyanocyclohexyl)acetic acid, is a known intermediate in the synthesis of Gabapentin, a medication used to treat neuropathic pain and epilepsy. smolecule.com This connection suggests a potential pathway where this compound could be a key player in the synthesis of pharmacologically active compounds. The commercial availability of this compound from various chemical suppliers underscores its utility as a readily accessible building block for research and development. smolecule.comscbt.coma2bchem.com

Scope of Current Academic Investigations

While this compound is recognized for its potential, dedicated academic studies focusing exclusively on this compound are limited. Much of the current understanding is derived from its context within the broader classes of amides and nitriles and its role as a synthetic intermediate. Ongoing research is exploring the potential of similar cyano-containing compounds in various therapeutic areas, including the treatment of infections and cancer. smolecule.com

The investigation of structurally related acetamide (B32628) derivatives has revealed a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. nih.govarchivepp.com These studies on analogous compounds provide a roadmap for potential future research into the specific biological activities of this compound. The exploration of its reactivity and its utility in the synthesis of novel heterocyclic compounds remains a promising avenue for academic and industrial research. smolecule.comontosight.ai

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 4550-68-9 | scbt.com |

| Molecular Formula | C9H14N2O | scbt.com |

| Molecular Weight | 166.22 g/mol | scbt.com |

| IUPAC Name | This compound | uni.lu |

| SMILES | CC(=O)NC1(CCCCC1)C#N | uni.lu |

| Predicted XlogP | 0.9 | uni.lu |

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]+ | 167.11789 | 138.2 | uni.lu |

| [M+Na]+ | 189.09983 | 145.5 | uni.lu |

| [M-H]- | 165.10333 | 141.2 | uni.lu |

| [M+NH4]+ | 184.14443 | 158.0 | uni.lu |

| [M+K]+ | 205.07377 | 142.8 | uni.lu |

| [M+H-H2O]+ | 149.10787 | 126.9 | uni.lu |

| [M+HCOO]- | 211.10881 | 155.7 | uni.lu |

| [M+CH3COO]- | 225.12446 | 191.8 | uni.lu |

| [M+Na-2H]- | 187.08528 | 143.4 | uni.lu |

| [M]+ | 166.11006 | 129.0 | uni.lu |

| [M]- | 166.11116 | 129.0 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8(12)11-9(7-10)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKUYXOMJJUMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196542 | |

| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4550-68-9 | |

| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004550689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 1 Cyanocyclohexyl Acetamide

Chemo- and Biocatalytic Approaches

Modern synthetic strategies increasingly combine chemical and biological catalysis to achieve higher efficiency, selectivity, and greener processes. These approaches are pivotal in constructing complex molecules like N-(1-Cyanocyclohexyl)acetamide from simple, readily available starting materials.

The construction of the this compound framework can be envisioned through a sequential amination and acylation process. Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound (like cyclohexanone) with an amine in the presence of a reducing agent. youtube.comorganic-chemistry.org Following the formation of the aminocyclohexane intermediate, an N-acylation reaction would be required to introduce the acetamide (B32628) group. researchgate.netorganic-chemistry.org

The N-acylation of amines is a fundamental and widely researched transformation in organic chemistry, often employing acylating agents to form the robust amide bond. researchgate.net However, performing this as a two-step sequence (amination then acylation) can be less efficient than one-pot methodologies. Direct amidation of carboxylic acids with amines is also a viable, though sometimes challenging, alternative. organic-chemistry.org The development of catalytic approaches for these reactions aims to improve yield and reduce waste.

Enzymatic methods offer a green alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. researchgate.net For the synthesis of acetamide derivatives, nitrile-hydrolyzing enzymes are particularly relevant.

The enzymatic hydrolysis of nitriles can proceed via two distinct pathways. researchgate.netpu-toyama.ac.jp The first involves a nitrilase, which directly converts a nitrile to a carboxylic acid. The second, more relevant pathway for amide synthesis, involves the sequential action of two enzymes: nitrile hydratase (NHase) and amidase. researchgate.netpu-toyama.ac.jp

Nitrile hydratase (NHase, EC 4.2.1.84) catalyzes the hydration of a nitrile group (-C≡N) to the corresponding amide (-C(O)NH2). tandfonline.comnih.gov This reaction is notable for its high efficiency and specificity under neutral pH and ambient temperature, conditions where chemical hydration can be problematic. researchgate.netnih.gov Following this, an amidase (EC 3.5.1.4) can hydrolyze the amide to a carboxylic acid and ammonia. pu-toyama.ac.jp

For the synthesis of this compound, a theoretical biocatalytic route could involve the selective hydration of a precursor dinitrile. More practically, if starting with 1-amino-1-cyanocyclohexane, an enzymatic N-acetylation step would be required. Alternatively, the NHase/amidase system is famously used in the industrial production of acrylamide (B121943) from acrylonitrile, demonstrating its power in converting nitriles to amides on a large scale. tandfonline.comnih.gov This technology underscores the potential of NHase to serve as a biocatalyst for the synthesis of various amides, provided the enzyme accepts the specific substrate. researchgate.net The stability of NHases can be a limiting factor, as many are unstable at temperatures above 20-30°C, though stabilization techniques like immobilization can be employed. researchgate.netnih.gov

| Enzyme System | Reaction Catalyzed | Key Features | Industrial Example |

| Nitrile Hydratase (NHase) | R-C≡N + H₂O → R-C(O)NH₂ | Metalloenzyme (Fe-type or Co-type); High specificity; Mild reaction conditions. tandfonline.comnih.gov | Acrylamide production from acrylonitrile. tandfonline.com |

| Amidase | R-C(O)NH₂ + H₂O → R-COOH + NH₃ | Works sequentially after NHase; Hydrolyzes amide bond. pu-toyama.ac.jp | Part of nitrile degradation pathways. pu-toyama.ac.jp |

The Strecker reaction, first reported in 1850, is a classic multicomponent reaction that condenses a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile. nih.govwikipedia.org This product can then be hydrolyzed to form an α-amino acid. masterorganicchemistry.com A significant variation of this reaction involves using an acylated amine source, such as an amide or carbamate, to directly synthesize N-acylated α-aminonitriles. nih.govacs.org

This approach is highly attractive for synthesizing compounds like this compound from cyclohexanone, acetamide, and a cyanide source. However, the direct condensation involving a carboxamide is challenging and not widely reported. acs.org The primary difficulty lies in the reduced nucleophilicity of the amide compared to an amine, which hinders the formation of the necessary reaction intermediate. nih.govacs.org

The mechanism of the traditional Strecker reaction proceeds through the formation of an imine (or its protonated form, the iminium ion) from the aldehyde or ketone and the amine. wikipedia.orgmasterorganicchemistry.com This intermediate is then attacked by the cyanide nucleophile. organic-chemistry.org

In the amide-based variant, the analogous intermediate is an N-acylimine. nih.govacs.org Two major factors contribute to the difficulty of this pathway:

Reduced Nucleophilicity : Acylated amines (amides) are significantly less nucleophilic than their corresponding primary or secondary amines. This makes the initial condensation with the carbonyl compound (cyclohexanone) to form the N-acylimine intermediate a much slower and less favorable process. acs.org

Intermediate Instability : The N-acylimine intermediate has a higher Gibbs free energy compared to a standard imine, contributing to its lower formation rate and inherent instability. acs.org

To overcome these challenges, strategies have been developed to facilitate the formation and trapping of N-acylimine intermediates. One such approach involves the use of p-tolylsulfinic acid to form a stable sulfone adduct, which can be isolated. In a subsequent step, this adduct can regenerate the N-acylimine in situ for reaction with a nucleophile like cyanide. nih.govacs.org

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that reduce the number of separate purification steps, save time, and minimize waste. nih.govmdpi.com The Strecker reaction is a prime example of an MCR. nih.govnih.gov

Researchers have developed a sequential one-pot protocol for the synthesis of N-acylated α-aminonitriles that circumvents the low reactivity of amides in a direct three-component condensation. nih.govnih.gov This "telescoping" reaction protocol involves two main steps carried out in the same vessel without intermediate isolation:

N-Acylimine Intermediate Stabilization : The ketone (e.g., cyclohexanone), amide (e.g., acetamide), and p-toluenesulfinic acid are reacted in an acidic medium to form a stable α-acylamino sulfone adduct.

Cyanide Displacement : A cyanide source and a catalyst are added to the reaction mixture. The sulfone adduct equilibrates back to the N-acylimine, which is then trapped by the cyanide ion to form the final N-acylated α-aminonitrile product. acs.org

This method has proven effective for a range of aldehydes, ketones, and amides, with product yields varying from 7% to 90%. nih.govnih.gov The conditions are generally mild and show tolerance for a variety of functional groups. nih.gov

| Parameter | Optimized Conditions for N-Acylated α-Aminonitrile Synthesis nih.gov |

| Step 1 (Sulfone Adduct Formation) | |

| Solvent | Toluene |

| Catalyst | p-Toluenesulfonic acid (pTSA) |

| Temperature | Reflux with Dean-Stark trap |

| Step 2 (Cyanation) | |

| Cyanide Source | Trimethylsilyl (B98337) cyanide (TMSCN) |

| Catalyst | Indium(III) chloride (InCl₃) |

| Solvent | Acetonitrile (MeCN) |

| Temperature | 60 °C |

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Aqueous Reaction Systems

The choice of solvent is a critical aspect of green synthesis. Moving away from traditional volatile organic compounds towards aqueous systems or eliminating solvents entirely can significantly reduce the environmental impact of a chemical process.

Aqueous Reaction Systems: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Biocatalysis, in particular, often thrives in aqueous environments. A relevant example is the biocatalytic synthesis of 2-(1-cyano-cyclohexyl)-acetamide, a close structural analog of the target compound. In a patented process, 1-cyanocyclohexaneacetonitrile is converted to the corresponding amide using an enzyme catalyst in a potassium phosphate (B84403) buffer (pH 7.0). nih.gov This transformation highlights the potential for enzymatic processes to selectively hydrate (B1144303) a nitrile group to an amide in an aqueous medium, a method directly applicable to the synthesis of this compound from its corresponding nitrile precursor.

| Parameter | Value/Condition | Source |

| Substrate | 1-Cyanocyclohexaneacetonitrile | nih.gov |

| Product | 2-(1-Cyano-cyclohexyl)-acetamide | nih.gov |

| Catalyst | Zyanotase™ enzyme | nih.gov |

| Solvent | Potassium Phosphate Buffer (100 mM, pH 7) | nih.gov |

| Temperature | 21 °C | nih.gov |

| Reaction Time | 48 hours | nih.gov |

| Yield | 82.7% | nih.gov |

Solvent-Free Reaction Systems: Solvent-free, or neat, reactions represent a highly efficient green chemistry approach by eliminating solvent waste, simplifying purification, and often accelerating reaction rates. scirp.org General methods for amide synthesis under these conditions are well-established. One such method involves the direct reaction of aldehydes with hydroxylamine (B1172632) hydrochloride over a heterogeneous, reusable copper fluorapatite (B74983) (CuFAP) catalyst under neat conditions at 100°C to produce amides in good to excellent yields. scirp.org Another approach uses molecular iodine as a catalyst for the amidation of alcohols or esters with nitriles under solvent-free conditions, proceeding through a stable cationic intermediate. nih.govnih.gov These methodologies could be adapted for the synthesis of this compound, potentially by reacting 1-aminocyclohexanecarbonitrile (B112763) with an acetylating agent without a solvent.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. google.com A high atom economy signifies minimal waste generation. google.comgoogle.com

The synthesis of this compound can be envisioned as a two-step process:

Formation of the precursor, 1-aminocyclohexanecarbonitrile, from cyclohexanone. The Bucherer-Bergs reaction is a classic multi-component reaction that achieves this transformation. organic-chemistry.orgwikipedia.org

N-acetylation of the amino nitrile to yield the final product.

The Bucherer-Bergs reaction combines a ketone (cyclohexanone), potassium cyanide, and ammonium (B1175870) carbonate. While it efficiently produces the desired α-amino nitrile, it generates significant inorganic byproducts, lowering its atom economy.

Table 2: Theoretical Atom Economy for this compound Synthesis This is a theoretical calculation based on the primary reactants and desired products.

| Reaction Step | Reactants | Reactant Molar Mass ( g/mol ) | Desired Product | Product Molar Mass ( g/mol ) | Atom Economy (%) |

| 1. Amino Nitrile Synthesis (Bucherer-Bergs) | Cyclohexanone (C₆H₁₀O) + KCN + (NH₄)₂CO₃ | 98.14 + 65.12 + 96.09 = 259.35 | 1-Aminocyclohexanecarbonitrile (C₇H₁₂N₂) | 124.19 | 47.9% |

| 2. Acetylation | 1-Aminocyclohexanecarbonitrile (C₇H₁₂N₂) + Acetic Anhydride (B1165640) (C₄H₆O₃) | 124.19 + 102.09 = 226.28 | This compound (C₉H₁₄N₂O) | 166.22 | 73.5% |

| Overall Process | ~35.2% |

Preparation of Key Precursors and Building Blocks

The ability to synthesize derivatives of a core structure is essential for applications like drug discovery and materials science. Halogenated analogs of this compound are valuable building blocks for further chemical modification.

Synthesis of Halogenated this compound Derivatives

While direct literature detailing the synthesis of halogenated this compound is limited, feasible synthetic routes can be proposed based on established organic reactions and analogous compounds. The existence of commercial products like 2-Bromo-N-(1-cyanocyclobutyl)acetamide, a close structural analog, confirms the chemical stability and accessibility of such structures. biosynth.com

A primary strategy involves the acylation of the 1-aminocyclohexanecarbonitrile precursor with a halogenated acylating agent. For example, reacting the amino nitrile with bromoacetyl chloride or bromoacetyl bromide in the presence of a base would yield N-(1-Cyanocyclohexyl)-2-bromoacetamide. This approach introduces a halogen atom on the acetyl group, providing a reactive site for subsequent nucleophilic substitution reactions.

Another potential route is the direct halogenation of the this compound molecule itself. For instance, N-bromination could be achieved by reacting the parent amide with a brominating agent like N-bromosuccinimide (NBS) or by adapting methods used for the synthesis of N-bromoacetamide, which involve reacting acetamide with bromine and a base like potassium hydroxide. orgsyn.org

Table 3: Proposed Strategies for Halogenated Derivatives

| Strategy | Precursor(s) | Reagent(s) | Potential Product |

| Acylation with Halo-Acyl Halide | 1-Aminocyclohexanecarbonitrile | Bromoacetyl chloride, base | N-(1-Cyanocyclohexyl)-2-bromoacetamide |

| Acylation with Halo-Acyl Halide | 1-Aminocyclohexanecarbonitrile | Chloroacetyl chloride, base | N-(1-Cyanocyclohexyl)-2-chloroacetamide |

| N-Halogenation | This compound | N-Bromosuccinimide (NBS) | N-Bromo-N-(1-cyanocyclohexyl)acetamide |

These halogenated derivatives serve as versatile intermediates, enabling the construction of more complex molecules through cross-coupling reactions or substitutions, thereby expanding the chemical space accessible from the this compound scaffold.

Mechanistic Studies of Chemical Reactivity and Transformations

Reaction Pathways of the Acylamide Moiety

The acylamide group, a cornerstone of the molecule's structure, provides a key site for chemical transformations, particularly through reactions involving the carbonyl carbon and the amide bond.

The central reaction mechanism for the acylamide moiety is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon of the amide. This initial attack breaks the pi bond of the carbonyl, forming a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq Subsequently, the carbonyl double bond reforms by eliminating the leaving group. libretexts.org In the case of amides, the nitrogen-containing group is typically a poor leaving group, making amides relatively unreactive compared to other carboxylic acid derivatives like acid chlorides. libretexts.orglibretexts.org

However, these reactions can proceed, especially under conditions that facilitate the departure of the leaving group. The general pathway allows for the conversion of the amide to other carboxylic acid derivatives. For instance, reaction with a strong acid and water leads to a carboxylic acid, while reaction with an alcohol under acidic conditions can yield an ester. uomustansiriyah.edu.iq The equilibrium of these reactions often favors the direction that produces the weaker base, meaning the incoming nucleophile must be a stronger base than the amide's leaving group for the reaction to proceed favorably. masterorganicchemistry.com

The cleavage of the robust amide bond via hydrolysis is a fundamental transformation that N-(1-Cyanocyclohexyl)acetamide can undergo. This reaction can be catalyzed by either acidic or basic conditions, each following a distinct mechanistic pathway to yield a carboxylic acid and an amine. allen.inbyjus.com While amides are generally resistant to hydrolysis with water alone, the presence of an acid or base catalyst makes the reaction feasible, typically requiring heat. byjus.comchemguide.co.uk

Under acidic conditions, the process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgallen.in A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgbyjus.com A subsequent proton transfer to the nitrogen atom makes it a better leaving group (an amine), which is then eliminated as the carbonyl double bond reforms. libretexts.org The final products are a carboxylic acid and an ammonium (B1175870) salt, which forms as the liberated amine is protonated by the acidic medium. libretexts.orgchemguide.co.uk

| Aspect | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst/Reagent | Acid (e.g., H₃O⁺) acts as a catalyst. chemguide.co.uk | Hydroxide ion (e.g., NaOH) acts as a reagent (is consumed). libretexts.orgbyjus.com |

| Initial Step | Protonation of the carbonyl oxygen to increase electrophilicity. libretexts.orgallen.in | Nucleophilic attack of OH⁻ on the carbonyl carbon. libretexts.orgallen.in |

| Intermediate | Tetrahedral oxonium intermediate. libretexts.org | Tetrahedral alkoxide intermediate. libretexts.org |

| Leaving Group | A neutral amine (after proton transfer). libretexts.org | An amide anion (a very strong base). libretexts.org |

| Final Products | Carboxylic acid and an ammonium ion. byjus.comsparkl.me | Carboxylate salt and an amine. byjus.comsparkl.me |

| Reversibility | Reversible. sparkl.me | Irreversible due to the final deprotonation step. libretexts.orgsparkl.me |

Reactivity of the Cyanocyclohexyl Group

The cyano (-C≡N) group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. fiveable.menumberanalytics.comstudypug.com It exerts its influence through two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): The electronegative nitrogen atom polarizes the sigma (σ) bond, pulling electron density away from the rest of the molecule. studypug.com

Resonance Effect (-M): The pi (π) system of the cyano group can delocalize electrons from an adjacent system, further withdrawing electron density. studypug.com

These electron-withdrawing properties increase the electrophilicity of nearby carbon centers, making them more susceptible to nucleophilic attack. studypug.comnih.gov For this compound, the primary effect of the cyano group is to increase the acidity of the alpha-protons on the cyclohexyl ring, though this effect is less pronounced than in other contexts. More significantly, the electron-withdrawing nature of the entire cyanocyclohexyl substituent can influence the reactivity of the amide moiety. By pulling electron density away from the amide nitrogen, it can slightly modulate the reactivity of the amide carbonyl and the stability of intermediates formed during reactions. The presence of EWGs can increase the reactivity of nitrile groups themselves by promoting polarization that decreases electron density at the carbon atom of the cyano moiety. nih.gov

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

|---|---|---|---|

| Cyano Group (-CN) | Strongly withdrawing (-I). studypug.com | Withdrawing (-M). studypug.com | Increases electrophilicity of adjacent carbons; stabilizes negative charges. byjus.comfiveable.me |

| Acetamide (B32628) Group (-NHC(O)CH₃) | Nitrogen is electron-withdrawing (-I). | Nitrogen lone pair is electron-donating (+M). libretexts.org | The resonance effect generally dominates, making the amide group a resonance donor, which reduces the reactivity of the carbonyl toward nucleophilic acyl substitution compared to other acyl derivatives. libretexts.org |

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. libretexts.org For a disubstituted cyclohexane like this compound, where two different groups (cyano and acetamido) are attached to the same carbon (C1), one substituent must occupy an axial position and the other an equatorial position. libretexts.orgmvpsvktcollege.ac.in

The ring can undergo a "ring flip," which interconverts the two chair conformations, causing the axial substituent to become equatorial and vice versa. mvpsvktcollege.ac.in The stability of these two conformers is not identical. The conformation in which the sterically bulkier group occupies the equatorial position is generally more stable and therefore predominates at equilibrium. libretexts.org This preference is due to the avoidance of destabilizing 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. fiveable.me In this compound, the acetamido group is sterically more demanding than the linear cyano group. Consequently, the conformer with the acetamido group in the equatorial position and the cyano group in the axial position is expected to be the more stable conformation. This conformational preference can influence the molecule's reactivity by affecting the accessibility of the functional groups to incoming reagents.

Derivatization Chemistry for Enhanced Analytical Characterization

Chemical derivatization is a technique used in analytical chemistry to modify a compound to make it more suitable for analysis, typically by chromatography (GC or HPLC). mdpi.comlibretexts.org This process can enhance volatility for GC analysis, improve chromatographic separation, or introduce a chromophore or fluorophore to improve detectability. libretexts.org For this compound, derivatization can target either the secondary amide or the nitrile functional group.

The secondary amide can be targeted for derivatization. For instance, acylation or alkylation at the amide nitrogen can be performed, although this is less common for analytical purposes than reactions at the nitrile. More relevant is the hydrolysis of the amide to produce 1-aminocyclohexanecarbonitrile (B112763), which contains a primary amine that is readily derivatized.

The nitrile group can also be a target for derivatization. It can be hydrolyzed under controlled conditions to a carboxylic acid or an amide. numberanalytics.com The resulting carboxylic acid can then be esterified to form a more volatile derivative for GC analysis. Alternatively, reagents can be used to add a fluorescent tag to the molecule. For example, a Suzuki coupling reaction can be employed if a boronic acid function is present, using a reagent like 4-iodobenzonitrile (B145841) to introduce a fluorescent cyanobiphenyl group. nih.gov For analysis via LC-MS, derivatization is often employed to introduce a readily ionizable moiety, enhancing sensitivity. ddtjournal.com Reagents like 2-naphthalenesulfonyl chloride (NSCl) are used to derivatize secondary amines, which could be formed from the reduction of the nitrile group. nih.gov

| Target Functional Group | Reaction Type | Potential Reagent | Purpose of Derivatization | Analytical Technique |

|---|---|---|---|---|

| Secondary Amide | Hydrolysis then Derivatization of resulting Amine | 2-Naphthalenesulfonyl chloride (NSCl) nih.gov | Introduce a UV-active or fluorescent tag. | HPLC nih.gov |

| Nitrile | Hydrolysis to Carboxylic Acid | H₃O⁺ / Heat | Create a more polar analyte or a group suitable for further derivatization. uu.nl | GC or HPLC (after esterification) |

| Nitrile | Reduction to Primary Amine | LiAlH₄ | Create a primary amine for subsequent derivatization. libretexts.org | GC or HPLC |

| Carboxylic Acid (from hydrolysis) | Esterification | Diazomethane or Alkyl Halide | Increase volatility and improve peak shape. uu.nl | GC |

| Nitrile | Reaction with Triazine Reagent | DMTMM researchgate.net | Forms a derivative suitable for mass spectrometry. | GC-MS researchgate.net |

Strategies for Volatility and Detectability Enhancement

In analytical chemistry, particularly for techniques like gas chromatography (GC), the intrinsic properties of an analyte can hinder its successful analysis. Compounds with low volatility or poor thermal stability are not well-suited for GC analysis. gcms.cz this compound, due to its functional groups (amide and nitrile), requires modification to improve its chromatographic behavior. Derivatization is a common strategy employed to increase the volatility and enhance the detectability of such analytes. researchgate.net

The primary goal of derivatization is to replace active hydrogen atoms, typically found in hydroxyl, amine, or amide groups, with a less polar, more stable chemical moiety. restek.com This substitution reduces intermolecular hydrogen bonding, which in turn decreases the boiling point and increases the volatility of the compound. gcms.cz Furthermore, derivatization can introduce specific functional groups that improve the response of certain detectors, thereby enhancing analytical sensitivity. numberanalytics.com For this compound, derivatization focuses on the active hydrogen of the acetamide group to make it amenable to GC-based analysis.

Silylation and Acylation Techniques

Silylation and acylation are two of the most prevalent derivatization techniques used to enhance the analytical characteristics of compounds for GC-MS analysis. jfda-online.com

Silylation

Silylation is the most widely used derivatization method for GC analysis. restek.com It involves the replacement of an active hydrogen with an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group. restek.com The resulting silyl (B83357) derivatives are characterized by increased volatility, reduced polarity, and greater thermal stability. restek.com

Several silylating reagents are available, each with different strengths and applications. For a compound like this compound, a strong silylating agent is required to derivatize the amide hydrogen. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful trimethylsilyl donors suitable for this purpose. jfda-online.comchemcoplus.co.jp BSTFA is known to react effectively with a wide range of compounds, and its byproducts are highly volatile, which minimizes chromatographic interference. sigmaaldrich.com The addition of a catalyst like trimethylchlorosilane (TMCS) can further increase the reactivity of the silylating agent, making it effective for derivatizing more hindered functional groups. chemcoplus.co.jpsigmaaldrich.com

| Reagent | Description | Byproducts |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | A powerful and widely used silylating agent. sigmaaldrich.com Its byproducts are more volatile than those of BSA (N,O-Bis(trimethylsilyl)acetamide). sigmaaldrich.com | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide |

| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | The most volatile of the trimethylsilyl amides, making it an excellent choice for trace analysis as its byproducts are unlikely to interfere with analyte peaks. jfda-online.comchemcoplus.co.jp | N-methyltrifluoroacetamide |

| TMCS (Trimethylchlorosilane) | Not typically used alone but as a catalyst (e.g., 1% in BSTFA) to enhance the silylating power of the primary reagent, especially for hindered groups. jfda-online.comidc-online.com | HCl |

| MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable against hydrolysis (about 10,000 times more stable than TMS ethers). chemcoplus.co.jp This stability is advantageous for sample workup and analysis. | N-methyltrifluoroacetamide |

Acylation

Acylation involves the introduction of an acyl group (R-CO-) into a molecule by replacing an active hydrogen. numberanalytics.com This process converts compounds into less polar esters, thioesters, or amides, which are more volatile. researchgate.net The use of fluorinated acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), can significantly improve detectability, particularly with an electron capture detector (ECD), due to the high electronegativity of the fluorine atoms. jfda-online.com The byproducts of acylation reactions, such as acids, may need to be removed from the reaction mixture prior to GC injection to prevent column degradation. gcms.cz

Radical-Mediated Transformations Involving this compound Scaffolds

Nitrogen-centered radicals are valuable intermediates in organic synthesis for constructing C–N bonds and nitrogen-containing heterocycles. acs.org The this compound scaffold contains an amide group that can be a precursor to a nitrogen-centered radical. Such radicals can be generated through various methods, including the homolytic cleavage of N-X bonds (where X is a halogen or other leaving group) induced by UV light or through single-electron transfer (SET) from a redox-active catalyst. acs.org

Once generated, these radicals can participate in a range of transformations. A key reaction is their addition to π-systems like alkenes and arenes. acs.org For instance, the radical-mediated intermolecular amination of arenes can produce valuable aniline (B41778) derivatives. acs.org In the context of the this compound structure, a generated nitrogen-centered radical could undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule, leading to complex heterocyclic scaffolds. The reactivity of these radicals favors addition to π-systems over hydrogen atom transfer (HAT), a characteristic that distinguishes them from alkoxyl radicals. acs.org

Furthermore, α-aminonitriles themselves are synthetically useful compounds that exhibit unique reactivity patterns when subjected to radical conditions. researchgate.net For example, radical-mediated cyanation of B-alkylcatecholboranes provides an effective route for synthesizing nitriles under mild conditions using a radical initiator. organic-chemistry.org

Reductive Acylation Processes

This compound is an N-acylated α-aminonitrile. The synthesis of such compounds can be achieved through processes that involve the formal reductive acylation of an imine or a related precursor. The Strecker reaction, which involves the three-component condensation of an aldehyde or ketone, an amine, and a cyanide source, is a fundamental method for producing α-aminonitriles. nih.gov A variation of this reaction using an amide instead of an amine is a direct route to N-acylated α-aminonitriles. nih.govacs.org

These reactions often proceed through an N-acylimine intermediate, which is then attacked by a cyanide anion. nih.gov The direct condensation of the three components can be challenging, and strategies have been developed to stabilize the N-acylimine intermediate using reagents like phenylsulfinic acid or benzotriazole. nih.govacs.org

A more recent approach involves the direct reductive cyanation of tertiary amides. A catalyst-free method using KOtBu and a hydrosilane, such as triethoxysilane (B36694) ((EtO)3SiH), has been shown to convert a range of tertiary amides into their corresponding α-aminonitriles in moderate to high yields. acs.org This process represents a direct reductive acylation pathway to α-aminonitrile structures.

A study exploring a modified Strecker reaction provided a specific, albeit low-yield, synthesis for a related compound, N-(1-Cyanocyclohexyl)-2-phenylacetamide. nih.govacs.org The general steps for such a synthesis are outlined below.

| Step | Reagents and Conditions | Description |

| 1. N-Acylimine Intermediate Formation/Stabilization | An amide, an aldehyde (or ketone), and a stabilizing agent (e.g., sodium 4-tosylsulfinate) in a solvent like methanol/water. nih.govacs.org | The components condense to form a stabilized N-acylimine adduct, such as a sulfone. acs.org |

| 2. Cyanation | The isolated intermediate is reacted with a cyanide source (e.g., TMSCN) with a catalyst in a suitable solvent. acs.org | The stabilizing group is replaced by a cyanide anion to form the final N-acylated α-aminonitrile product. nih.gov |

This two-step, or "telescoping" one-pot, protocol is tolerant of a wide range of functional groups, making it applicable for library synthesis. nih.govacs.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a flexible molecule like N-(1-Cyanocyclohexyl)acetamide, which contains a cyclohexane (B81311) ring, conformational analysis is crucial. This would involve identifying the different possible chair and boat conformations of the cyclohexane ring and the rotational isomers around the C-N bonds. The relative energies of these conformers would be calculated to determine the most stable conformer or the distribution of conformers at a given temperature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, this analysis would reveal the regions of the molecule most likely to be involved in chemical reactions.

A hypothetical data table for FMO analysis is presented below:

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack. An MEP map of this compound would highlight the reactive sites, such as the nitrogen and oxygen atoms, which are expected to be electron-rich.

Global and Local Reactivity Descriptors

A hypothetical data table for global reactivity descriptors is presented below:

| Descriptor | Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations can be employed to elucidate the mechanisms of chemical reactions. This involves calculating the potential energy surface for a proposed reaction pathway, identifying transition states, and determining activation energies. For this compound, this could be applied to study its synthesis, degradation, or metabolic pathways. By understanding the energetics of different reaction steps, the most favorable reaction mechanism can be determined.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods play a significant role in SAR by building models that can predict the activity of new, untested compounds. For this compound, if a particular biological activity were identified, computational SAR studies could be used to design more potent analogs. This would involve systematically modifying the structure of this compound (e.g., by changing substituents on the cyclohexane ring or the acetamide (B32628) group) and using computational models to predict the effect of these changes on its activity.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the precise arrangement of atoms within the N-(1-Cyanocyclohexyl)acetamide molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each nucleus.

Proton NMR (¹H NMR) for Structural Elucidation

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum is expected to show a signal for the carbonyl carbon (C=O) of the acetamide (B32628) group in the downfield region, typically around 170 ppm. The nitrile carbon (C≡N) would also appear in a characteristic downfield region. The quaternary carbon of the cyclohexane (B81311) ring, bonded to both the cyano and acetamide groups, would have a unique chemical shift. The remaining methylene (B1212753) carbons (CH₂) of the cyclohexane ring would produce signals in the aliphatic region of the spectrum. The methyl carbon (CH₃) of the acetamide group would be found at a higher field.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Nitrile (C≡N) | ~120 |

| Quaternary Cyclohexane (C) | Varies |

| Cyclohexane (CH₂) | 20-40 |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is crucial for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum is expected to show strong absorption bands corresponding to the N-H stretching of the amide group, typically in the range of 3300-3500 cm⁻¹. A sharp and intense band for the C≡N (nitrile) stretching vibration should be observable around 2240-2260 cm⁻¹. The C=O (carbonyl) stretching of the amide group will produce a very strong absorption band in the region of 1630-1690 cm⁻¹. Additionally, C-H stretching vibrations of the cyclohexane and methyl groups will appear around 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the C≡N and the symmetric C-C stretching vibrations of the cyclohexane ring are often more intense and well-defined in Raman spectra compared to IR.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amide | N-H Stretch | 3300-3500 | IR |

| Nitrile | C≡N Stretch | 2240-2260 | IR, Raman |

| Carbonyl | C=O Stretch | 1630-1690 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which aids in structural confirmation. The molecular formula of the compound is C₉H₁₄N₂O, giving it a molecular weight of 166.22 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 166. Subsequent fragmentation could involve the loss of the acetamide group, the cyano group, or portions of the cyclohexane ring. A study on related N-monosubstituted cyanoacetamides suggests that fission of the carbon-carbon bonds adjacent to the carbonyl function or the nitrogen atom are common fragmentation pathways. researchgate.net For this compound, characteristic fragments could include ions corresponding to the loss of CH₃CO (m/z 43), the loss of the entire acetamide side chain, or the cleavage of the cyclohexane ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Validation of DFT Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The this compound molecule contains a carbonyl group and a nitrile group, both of which have n → π* and π → π* electronic transitions. However, since these chromophores are not part of a conjugated system, the absorption maxima are expected to be in the shorter wavelength UV region and have low molar absorptivity.

A study on acetamide shows UV absorption in the far UV region. researchgate.net Similarly, the electronic transitions in this compound are likely to occur at wavelengths below 220 nm. While UV-Vis spectroscopy may not be the primary technique for detailed structural elucidation of this compound, it can be valuable for validating computational data obtained from Density Functional Theory (DFT) calculations, which can predict the electronic absorption spectra. nih.gov

Research Applications and Functional Development

N-(1-Cyanocyclohexyl)acetamide as a Versatile Organic Synthesis Building Block

This compound belongs to the broader class of cyanoacetamide derivatives, which are recognized for their versatility as synthons in synthetic organic chemistry. tubitak.gov.trresearchgate.netresearchgate.nettubitak.gov.tr These molecules are polyfunctional, possessing both nucleophilic and electrophilic sites that can be exploited to construct a wide array of more complex chemical structures. researchgate.nettubitak.gov.tr The reactivity of the this compound backbone makes it a valuable precursor and intermediate in the synthesis of diverse molecular architectures.

Precursor for Diverse Heterocyclic Compound Syntheses

Cyanoacetamide derivatives are extensively used as starting materials for the synthesis of a variety of heterocyclic compounds. tubitak.gov.trresearchgate.net The functional groups within these molecules—typically an active methylene (B1212753) group, a cyano group, and an amide moiety—are strategically positioned to react with bidentate reagents, leading to the formation of rings. researchgate.net This reactivity allows for the construction of numerous heterocyclic systems, including:

Thiophenes

Pyrazoles

Thiazoles

Pyridines

Pyrimidines

Pyridazines

For example, studies on related N-aryl cyanoacetamides demonstrate their reaction with various reagents to form these heterocycles. researchgate.netekb.eg The reaction of N-(4-substitutedphenyl)-2-cyanoacetamide with salicylaldehyde (B1680747) can yield 2-imino-chromene-3-carboxamide derivatives. ekb.eg Similarly, reactions with thioglycolic acid or benzylidene malononitrile (B47326) can produce other complex heterocyclic systems. ekb.eg This established reactivity of the cyanoacetamide core suggests the potential of this compound as a precursor for novel heterocyclic compounds bearing a cyclohexyl moiety.

Intermediate in Complex Molecule Construction

The role of this compound extends to its use as an intermediate in the assembly of more intricate molecules. The inherent reactivity of the cyanoacetamide structure is a key asset in multi-step synthetic pathways. researchgate.net A closely related derivative, 2-chloro-N-(1-cyanocyclohexyl)acetamide, serves as a clear example of an intermediate. This compound is utilized in the preparation of various heterocycles and other complex molecules through reactions like nucleophilic substitution, where the chlorine atom acts as a leaving group.

The hydrolysis of the nitrile group (C≡N) is another pathway for elaboration into carboxylic acids or other functional groups, further expanding its utility. The related compound, (1-Cyanocyclohexyl)acetic acid, highlights how the core structure can be incorporated into molecules with different functionalities. sigmaaldrich.com

Development of this compound Derivatives with Modulated Reactivity

Researchers have focused on synthesizing derivatives of acetamides to modulate their chemical and biological properties. By introducing different substituents, the reactivity and specificity of the parent molecule can be finely tuned. For instance, the synthesis of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide (B32628) demonstrated that adding a fluoro group to the phenyl ring could significantly increase the potency and selectivity of its enzyme-inhibiting activity. nih.gov

In the context of this compound, creating derivatives allows for the exploration of structure-activity relationships. The synthesis of various N-substituted-acetylpyrrolidine derivatives has been shown to yield compounds with significant inhibitory potential against enzymes like α-glucosidase and α-amylase. nih.gov This principle of modifying a core structure to enhance a desired property is central to the functional development of compounds like this compound.

Investigational Roles in Enzyme Inhibition Mechanisms

The acetamide functional group is a common feature in many biologically active molecules, and derivatives of N-phenylacetamide have been investigated for their potential as enzyme inhibitors. nih.govgoogle.com

Mechanism-Based Inhibition of Serine and Cysteine Hydrolases

While direct, extensive studies on this compound as an inhibitor for serine and cysteine hydrolases are not widely published, its structural components suggest a potential role. Commercial suppliers have categorized the compound under "Cysteine Protease" inhibitors, suggesting its potential utility in this area.

The derivative 2-chloro-N-(1-cyanocyclohexyl)acetamide possesses an electrophilic site that could potentially react with nucleophilic residues, such as the cysteine in the active site of a cysteine protease. The mechanism would likely involve the irreversible alkylation of the enzyme's active site residue. Furthermore, N-phenylacetamide derivatives have been patented as inhibitors of the enzyme SOAT-1 (Sterol-O-Acyl Transferase-1), which is involved in cholesterol esterification. google.com Other acetamide derivatives have been synthesized and evaluated as potent inhibitors for enzymes such as α-l-fucosidases, α-glucosidase, and α-amylase, demonstrating the broad potential of this class of compounds in enzyme inhibition. nih.govnih.gov

Exploration in Agricultural and Materials Science Chemistry

Currently, there is limited information available in published scientific literature regarding the specific application of this compound in the fields of agricultural or materials science chemistry. While some chemical suppliers list the compound under a general "Materials Science" category, this often refers to its availability for research purposes within that field rather than established applications. sigmaaldrich.com Further research is required to explore any potential utility of this compound in these areas.

Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

| This compound | 4550-68-9 | C₉H₁₄N₂O |

| N-(1-Cyanocyclopentyl)acetamide | 5009-09-6 | C₈H₁₂N₂O |

| N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylpiperidin-1-yl)acetamide | 1223260-76-1 | C₁₅H₂₅N₃O |

| (1-Cyanocyclohexyl)acetic acid | 133481-09-1 | C₉H₁₃NO₂ |

| N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide | Not Available | Not Available |

| 2-chloro-N-(1-cyanocyclohexyl)acetamide | 78734-78-8 | C₉H₁₃ClN₂O |

| N-(benzyl)-2-acetylpyrrolidine | Not Available | Not Available |

| N-(tosyl)-2-acetylpyrrolidine | Not Available | Not Available |

Research into Biological Activity in Agricultural Contexts

While direct studies on the agricultural applications of this compound are not extensively documented in publicly available research, the broader class of α-aminonitriles and acetamide derivatives has shown promise in the development of new agrochemicals. Research into related compounds suggests that this compound could be a candidate for investigation as an insecticide or acaricide. For instance, novel oxazoline (B21484) derivatives incorporating N-heterocyclic substituents, synthesized through reactions involving related chemical principles, have demonstrated significant acaricidal and insecticidal activities. nih.gov Specifically, certain compounds from this class exhibited potent larvicidal and ovicidal effects against carmine (B74029) spider mites (Tetranychus cinnabarinus). nih.gov

The mode of action for such compounds often involves targeting specific biological pathways in pests that are not present or are significantly different in non-target organisms. The presence of the cyano and acetamide groups in this compound provides functional handles that could be tailored to interact with specific enzyme active sites or receptor binding pockets in agricultural pests. The lipophilic cyclohexyl group could further enhance its ability to penetrate the waxy outer layers of insects. Future research could involve the synthesis and screening of this compound and its analogues against a panel of agricultural pests to determine their efficacy and spectrum of activity.

Investigation of Properties for Polymer Chemistry and Material Additives

In the realm of polymer chemistry, the unique combination of functional groups in this compound suggests its potential utility as both a monomer and a material additive. The acetamide group, being a common feature in many polymers, can influence properties such as hydrophilicity, hydrogen bonding capability, and thermal stability. polysciences.com The nitrile group, on the other hand, is known to impart polarity and can be a site for further chemical modifications.

As a potential monomer, this compound could be incorporated into polymer chains via its reactive sites, although its bifunctionality at a single carbon might lead to complex polymerization behavior. If the amide proton is reactive, it could participate in condensation polymerization. More likely, it could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety. The resulting polymers could exhibit interesting properties due to the pendant cyanocyclohexyl group, potentially influencing the material's mechanical strength, thermal properties, and solvent resistance. The synthesis of polymers from various functionalized monomers is a well-established field, and techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization could be employed to create well-defined polymers incorporating monomers with structures analogous to this compound. researchgate.net

As a material additive, this compound could function as a plasticizer, a processing aid, or a stabilizer. Its polar nature could improve the compatibility of different polymer blends. Furthermore, the amide and nitrile functionalities could engage in specific interactions with polymer chains, potentially modifying the bulk properties of the material. The use of various small molecules as polymer additives to enhance performance is a cornerstone of materials science. nih.gov For example, additives are used to improve processing, prevent degradation, and modify the final properties of plastics. mdpi.com The potential of this compound in this context would depend on its compatibility with the host polymer and its effect on the desired material properties.

Molecular Interaction Studies and Target Engagement Research

Understanding how a molecule interacts with biological targets at a molecular level is fundamental to its development for any biological application. For this compound, such studies would be crucial to elucidate its potential mechanisms of action and to guide the design of more potent and selective derivatives.

Computational Molecular Docking Simulations

Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a target protein. acs.org This in silico technique can provide valuable insights into the potential biological targets of this compound and the key interactions that stabilize the ligand-protein complex. Although specific docking studies for this compound are not widely reported, the methodology has been extensively applied to other acetamide and nitrile-containing compounds to explore their therapeutic potential. nih.gov

In a hypothetical docking study, this compound would be computationally placed into the binding site of a target protein of interest, for instance, an enzyme crucial for the survival of an agricultural pest. The simulation would then calculate the most favorable binding pose and estimate the binding energy. Key interactions that could be observed include:

Hydrogen Bonding: The amide group of this compound can act as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen). The nitrile nitrogen can also act as a hydrogen bond acceptor. These interactions with amino acid residues in the protein's active site are critical for binding affinity.

Hydrophobic Interactions: The cyclohexyl ring provides a nonpolar surface that can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Dipole-Dipole Interactions: The polar amide and cyano groups can participate in dipole-dipole interactions with polar residues.

The results of such simulations, often expressed as a docking score, can help prioritize compounds for synthesis and biological testing. For example, in studies of other bioactive molecules, compounds with lower (more negative) docking scores are predicted to have higher binding affinities.

Mechanistic Studies of Biological Interactions

Mechanistic studies aim to elucidate the precise molecular steps through which a compound exerts its biological effect. For N-acyl-α-aminonitriles, a class of compounds to which this compound belongs, a key area of investigation is their potential as mechanism-based enzyme inhibitors. These inhibitors are unreactive until they are catalytically converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme.

The α-aminonitrile moiety is a well-known precursor to reactive N-acylimine intermediates. In the context of a biological system, an enzyme could potentially catalyze the elimination of the cyano group from this compound, leading to the formation of a highly electrophilic N-acetylcyclohexylimine. This reactive intermediate could then be attacked by a nucleophilic residue (such as a cysteine or serine) in the enzyme's active site, resulting in covalent and irreversible inhibition.

Experimental approaches to confirm such a mechanism would involve:

Enzyme Kinetics: To determine if the inhibition is time-dependent and irreversible, which are hallmarks of mechanism-based inhibitors.

Mass Spectrometry: To identify the covalent adduct formed between the inhibitor and the target protein, confirming the site of modification.

Structural Biology (e.g., X-ray crystallography): To obtain a high-resolution structure of the inactivated enzyme, providing definitive proof of the covalent bond and the nature of the interaction.

While direct mechanistic studies on this compound are yet to be published, the rich chemistry of N-acyl-α-aminonitriles provides a strong foundation for hypothesizing its potential modes of biological action and for designing experiments to test these hypotheses. acs.org

Future Research Directions and Perspectives

Emerging Synthetic Methodologies and Catalysis

The synthesis of α-cyanoacetamides, including N-(1-Cyanocyclohexyl)acetamide, has traditionally relied on established methods like the Knoevenagel condensation. nih.gov However, the future of its synthesis lies in the adoption of more sophisticated and sustainable approaches. Modern organic synthesis is increasingly focused on efficiency, atom economy, and environmental impact.

Future research will likely concentrate on:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to diverse cyanoacetamide derivatives. nih.gov Exploring new MCRs involving this compound precursors could rapidly generate libraries of novel compounds.

Novel Catalytic Systems: While catalysts like ammonium (B1175870) acetate (B1210297) and piperidine (B6355638) are effective, the development of more advanced catalysts is a key research area. nih.govsci-hub.box This includes designing chemo- and regioselective catalysts that can offer higher yields and purities, reducing the need for extensive purification.

Green Chemistry Approaches: The use of microwave-assisted synthesis has already been shown to be a viable green alternative for producing cyanoacetamides, often leading to shorter reaction times and higher yields. nih.gov Future work could explore other green techniques such as solvent-free reactions and the use of biodegradable catalysts. researchgate.net The development of enzymatic or biocatalytic methods for the synthesis of this compound would represent a significant step towards sustainable chemical manufacturing. researchgate.net

Advanced Spectroscopic and Computational Integration

While standard spectroscopic methods like FT-IR and NMR are crucial for routine characterization, the future lies in their integration with advanced computational chemistry to gain unprecedented insight into the molecular properties of this compound. nih.govsci-hub.boxresearchgate.netspectrabase.combg.ac.rschemicalbook.com

Key future directions include:

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for predicting molecular geometries, vibrational frequencies (IR and Raman), and NMR chemical shifts. sci-hub.boxresearchgate.netresearchgate.net Future studies will likely involve higher-level DFT calculations to refine the correlation between experimental and theoretical data, allowing for a more precise structural elucidation, especially for complex derivatives. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. nih.gov The HOMO-LUMO energy gap can be calculated to predict the chemical stability and reactivity of this compound and its derivatives. nih.govresearchgate.net A smaller gap suggests higher reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge delocalization and intramolecular interactions, such as hyperconjugation, which are vital for understanding the compound's stability and electronic structure. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.net This is invaluable for predicting how this compound will interact with other reagents and biological targets.

Table 1: Integration of Spectroscopic and Computational Techniques

| Technique | Application for this compound | Future Perspective |

| FT-IR & FT-Raman Spectroscopy | Identification of functional groups (C≡N, C=O, N-H). nih.govspectrabase.com | Correlation with DFT-calculated vibrational frequencies for precise mode assignment. researchgate.net |

| ¹H and ¹³C NMR Spectroscopy | Determination of the carbon-hydrogen framework. nih.govresearchgate.net | Comparison with computationally predicted chemical shifts to resolve complex spectra and conformational isomers. researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | Optimization of molecular geometry and prediction of spectroscopic data. sci-hub.boxresearchgate.net | Use of advanced functionals and basis sets for higher accuracy in predicting electronic and structural properties. |

| HOMO-LUMO Analysis | Prediction of chemical reactivity and kinetic stability. nih.gov | In-depth studies on how structural modifications tune the energy gap for desired reactivity. researchgate.net |

Rational Design of Derivatives for Specific Chemical Reactivity

The core structure of this compound offers a versatile scaffold for the rational design of new molecules with tailored chemical properties. By strategically modifying the cyclohexyl ring or the acetamide (B32628) moiety, researchers can fine-tune the compound's reactivity, stability, and intermolecular interactions.

Future research in this area will focus on:

Structure-Reactivity Relationship Studies: Systematic modifications to the this compound structure, coupled with kinetic studies and computational analysis, will allow for the development of robust structure-reactivity relationships. nih.gov This knowledge is essential for designing derivatives that can participate in specific chemical transformations.

Targeted Synthesis of Functional Molecules: Based on the understanding of its reactivity, derivatives can be designed as specific building blocks in organic synthesis. For example, introducing other functional groups could transform the molecule into a precursor for complex heterocyclic or macrocyclic systems. benthamdirect.com

Modulating Electronic Properties: The introduction of electron-withdrawing or electron-donating groups on the cyclohexyl ring can significantly alter the electronic properties of the cyano and amide groups. This can be used to control the molecule's nucleophilicity or electrophilicity, making it suitable for a wider range of chemical reactions.

Interdisciplinary Research Avenues

The unique combination of functional groups in this compound—a nitrile, a secondary amide, and a sterically demanding cyclohexyl group—makes it an attractive candidate for exploration in various scientific fields beyond traditional organic chemistry.

Promising interdisciplinary research avenues include:

Medicinal Chemistry: Cyanoacetamide derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. sci-hub.boxontosight.aiarchivepp.comnih.gov Future work could involve designing and synthesizing this compound derivatives as potential therapeutic agents. nih.govresearchgate.net Computational docking studies could be used to predict their interactions with biological targets. researchgate.net

Materials Science: The amide group's ability to form hydrogen bonds and the polarity of the nitrile group suggest that this compound derivatives could be used as building blocks for supramolecular assemblies and functional polymers. researchgate.net Research into their incorporation into polymer backbones could lead to new materials with interesting thermal or electrochemical properties.

Coordination Chemistry: The nitrogen atoms in the nitrile and amide groups can act as ligands, coordinating to metal centers. This opens up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers with this compound derivatives as the organic linkers.

By pursuing these future research directions, the scientific community can significantly expand the fundamental understanding and practical applications of this compound, transforming it from a simple chemical entity into a valuable tool for innovation across multiple disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-Cyanocyclohexyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Reacting acetyl chloride with 1-aminocyclohexanecarbonitrile under anhydrous conditions, typically in dichloromethane with a base like triethylamine to neutralize HCl byproducts. Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Route 2 : Cyclohexanone-based synthesis, likely involving condensation with cyanamide followed by acetylation. This method may require catalysts like ammonium acetate and reflux conditions.

- Optimization Tips : Adjust stoichiometry (e.g., 1.2 equivalents of acetyl chloride to ensure complete reaction) and employ purification via column chromatography (silica gel, gradient elution) to isolate the product .

Q. How can researchers safely handle this compound given limited toxicological data?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Risk Mitigation : Follow GHS guidelines for similar nitrile-containing acetamides. Assume acute toxicity (Category 4) until data is available. For spills, neutralize with activated carbon and dispose as hazardous waste .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) should show the cyclohexyl protons (δ 1.2–2.1 ppm), acetamide methyl (δ 2.0 ppm), and nitrile absence (no peak, confirmed by IR).

- IR : Key peaks include C≡N stretch (~2240 cm⁻¹) and amide C=O (~1680 cm⁻¹).

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 195.1 (C₉H₁₄N₂O). Cross-validate with NIST databases for fragmentation patterns .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer :

- Step 1 : Verify solvent and concentration effects (e.g., DMSO-d₆ vs. CDCl₃ may shift peaks due to hydrogen bonding).

- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can clarify spatial proximity of cyclohexyl protons.

- Step 3 : Compare with computational models (DFT-based NMR prediction tools like Gaussian) to validate assignments .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min, 300 W).

- Flow Chemistry : Continuous flow reactors improve reproducibility and scalability. Use residence times <10 min for acetylation steps.

- Quality Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor real-time conversion .

Q. How does structural modification of this compound impact its biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., substituents on the cyclohexyl ring or acetamide group) and test in cytotoxicity assays (e.g., MTT assay ).

- Key Modifications : shows derivatives with pyrimidinylthio or thienopyrimidine groups, which may enhance binding to enzymatic targets.

- Assay Design : Use cancer cell lines (HeLa, MCF-7) and measure IC₅₀ values. Pair with molecular docking to predict interactions with proteins like kinases .

Q. What analytical methods validate the absence of byproducts in this compound synthesis?

- Methodological Answer :

- HPLC : Use a C18 column (MeCN/H₂O gradient) to detect impurities >0.1%.

- GC-MS : Identify volatile byproducts (e.g., unreacted acetyl chloride).

- Elemental Analysis : Confirm %C, %H, %N match theoretical values (e.g., C: 64.22%, H: 7.19%, N: 14.28%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational FTIR spectra?

- Methodological Answer :

- Root Cause : Solvent effects or incorrect functional group assignments.

- Resolution : Re-run FTIR in solid state (KBr pellet) to eliminate solvent interference. Compare with gas-phase DFT simulations (e.g., B3LYP/6-31G* level) .

Q. Why might melting point data vary across studies for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.